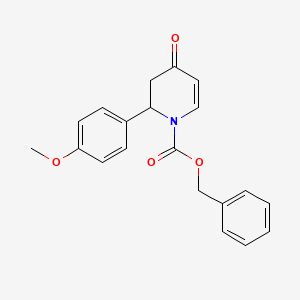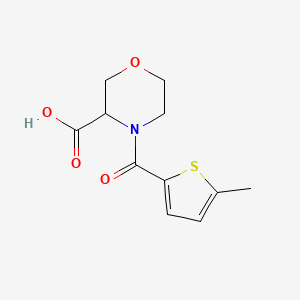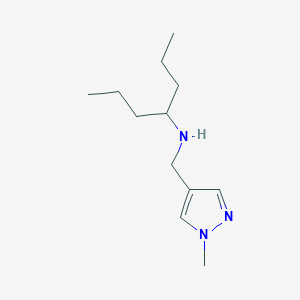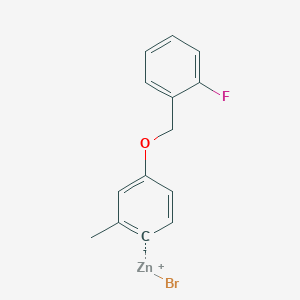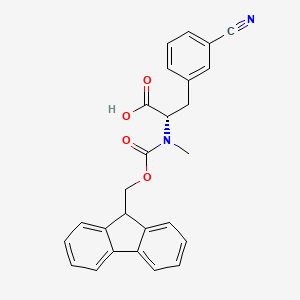
Fmoc-N-Me-Phe(3-CN)-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound fluorenylmethyloxycarbonyl-N-methyl-phenylalanine(3-cyanide)-hydroxide is a derivative of phenylalanine, an essential amino acid. This compound is often used in peptide synthesis due to its unique properties, including its ability to form stable hydrogels. The fluorenylmethyloxycarbonyl group is a protective group used in peptide synthesis to protect the amino group of amino acids.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of fluorenylmethyloxycarbonyl-N-methyl-phenylalanine(3-cyanide)-hydroxide typically involves the following steps:
Protection of the Amino Group: The amino group of phenylalanine is protected using the fluorenylmethyloxycarbonyl group.
Methylation: The phenylalanine is then methylated to introduce the N-methyl group.
Cyanation: The phenyl ring is modified to introduce the cyanide group at the 3-position.
Hydroxylation: Finally, the compound is hydroxylated to obtain the desired product.
Industrial Production Methods
Industrial production of fluorenylmethyloxycarbonyl-N-methyl-phenylalanine(3-cyanide)-hydroxide follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Fluorenylmethyloxycarbonyl-N-methyl-phenylalanine(3-cyanide)-hydroxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can be used to modify the cyanide group.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield amines.
Aplicaciones Científicas De Investigación
Fluorenylmethyloxycarbonyl-N-methyl-phenylalanine(3-cyanide)-hydroxide has numerous applications in scientific research:
Chemistry: It is used in peptide synthesis and as a building block for more complex molecules.
Biology: The compound is used in the study of protein-protein interactions and enzyme mechanisms.
Industry: The compound is used in the production of pharmaceuticals and as a reagent in various chemical processes.
Mecanismo De Acción
The mechanism of action of fluorenylmethyloxycarbonyl-N-methyl-phenylalanine(3-cyanide)-hydroxide involves its interaction with specific molecular targets. The fluorenylmethyloxycarbonyl group protects the amino group, allowing for selective reactions at other sites. The cyanide group can participate in nucleophilic substitution reactions, while the hydroxyl group can form hydrogen bonds, stabilizing the compound in various environments.
Comparación Con Compuestos Similares
Similar Compounds
Fluorenylmethyloxycarbonyl-phenylalanine: Lacks the N-methyl and cyanide groups.
Fluorenylmethyloxycarbonyl-N-methyl-phenylalanine: Lacks the cyanide group.
Fluorenylmethyloxycarbonyl-phenylalanine(3-cyanide): Lacks the N-methyl group.
Uniqueness
Fluorenylmethyloxycarbonyl-N-methyl-phenylalanine(3-cyanide)-hydroxide is unique due to the presence of both the N-methyl and cyanide groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in peptide synthesis and other applications where selective reactions are required.
Propiedades
Fórmula molecular |
C26H22N2O4 |
|---|---|
Peso molecular |
426.5 g/mol |
Nombre IUPAC |
(2S)-3-(3-cyanophenyl)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]propanoic acid |
InChI |
InChI=1S/C26H22N2O4/c1-28(24(25(29)30)14-17-7-6-8-18(13-17)15-27)26(31)32-16-23-21-11-4-2-9-19(21)20-10-3-5-12-22(20)23/h2-13,23-24H,14,16H2,1H3,(H,29,30)/t24-/m0/s1 |
Clave InChI |
PMAHMTYTKRJGSX-DEOSSOPVSA-N |
SMILES isomérico |
CN([C@@H](CC1=CC(=CC=C1)C#N)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
SMILES canónico |
CN(C(CC1=CC(=CC=C1)C#N)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Chloro-5-methyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B14899213.png)
![(1R,5R)-1-(Iodomethyl)-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B14899215.png)
![6-Fluoro-2,2-dimethyl-2,3-dihydrofuro[2,3-b]pyridine](/img/structure/B14899220.png)
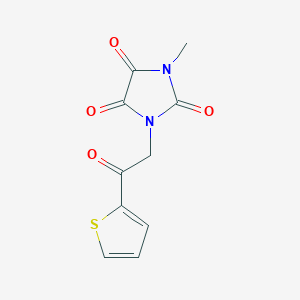
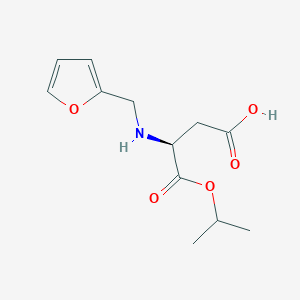

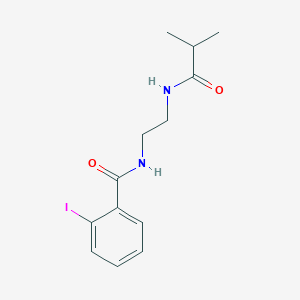
![3-(6,8-dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-7-yl)-N-(4-methylthiazol-2-yl)propanamide](/img/structure/B14899249.png)
![(1S,9S)-9-Amino-6,10-dioxo-octahydro-pyridazino[1,2-a][1,2]diazepine-1-carboxylic acid methyl ester](/img/structure/B14899260.png)
